molecular formula C11H22N2 B15253264 2-Methyl-3-(piperidin-1-yl)piperidine

2-Methyl-3-(piperidin-1-yl)piperidine

Cat. No.: B15253264
M. Wt: 182.31 g/mol
InChI Key: ISVAFIVMOJPRBX-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-1-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and another piperidine ring Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)piperidine typically involves the reaction of 2-methylpiperidine with piperidine under specific conditions. One common method includes:

    Cyclization Reactions: Utilizing cyclization reactions where the piperidine ring is formed through intramolecular cyclization.

    Amination Reactions: Employing amination reactions where an amine group is introduced to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    Multicomponent Reactions: Implementing multicomponent reactions that allow for the simultaneous formation of multiple bonds, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

    Oxidation Products: Formation of ketones or carboxylic acids.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-3-(piperidin-1-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets:

    Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: Influences signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a single piperidine ring.

    2-Methylpiperidine: Similar but lacks the additional piperidine ring.

    3-(Piperidin-1-yl)piperidine: Similar but without the methyl substitution.

Uniqueness

2-Methyl-3-(piperidin-1-yl)piperidine is unique due to its dual piperidine rings and methyl substitution, which confer distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for various applications in drug design and synthesis.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-methyl-3-piperidin-1-ylpiperidine

InChI

InChI=1S/C11H22N2/c1-10-11(6-5-7-12-10)13-8-3-2-4-9-13/h10-12H,2-9H2,1H3

InChI Key

ISVAFIVMOJPRBX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N2CCCCC2

Origin of Product

United States

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